molecular formula C17H21N2S+ B1265278 Promethazine(1+)

Promethazine(1+)

Cat. No. B1265278
M. Wt: 285.4 g/mol
InChI Key: PWWVAXIEGOYWEE-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Promethazine(1+) is an ammonium ion that results from the protonation of the dimethyl-substituted nitrogen of promethazine. It is a conjugate acid of a promethazine.

Scientific Research Applications

  • Imaging in Alzheimer’s Disease

    • Promethazine, traditionally an antihistamine for nausea, has shown promise in binding to Abeta in Alzheimer's disease. A study designed and synthesized a novel [11C]promethazine PET radioligand, aiming to facilitate future in vivo studies in Alzheimer’s research (Whitmore et al., 2021).
  • Immunosuppressive Properties

    • Research has indicated that promethazine hydrochloride can act as an immunosuppressive drug. This was explored in the context of pregnancies affected by erythroblastosis, suggesting potential benefits in certain individual cases (Gusdon & Witherow, 1973).
  • Trypanocidal Effects

    • Promethazine has demonstrated trypanocidal effects on T. cruzi, the parasite causing Chagas disease. It effectively reduced parasitemia and increased survival in T. cruzi-infected mice, suggesting potential as a treatment for this parasitic infection (Fernández et al., 1997).
  • Interaction with Ionotropic Glutamate Receptors

    • A study found that promethazine selectively inhibits NMDA receptors while sparing AMPA- and kainate receptors. This interaction could contribute to its clinical effects like sedation, analgesia, or neuroprotection (Adolph et al., 2012).
  • Blockage of hERG K(+) Channel

    • Promethazine's effects on cardiac human ether-a-go-go-related gene (hERG) channels were studied, providing insights into its potential proarrhythmic effects. The drug induced a concentration-dependent decrease of hERG currents, suggesting a molecular mechanism for arrhythmogenic side effects during clinical administration (Jo et al., 2009).
  • Electron Transfer in Pharmacological Therapies

    • Promethazine's ability to undergo electron-transfer reactions and form charge-transfer complexes with various inorganic mechanisms has been noted, particularly in relation to neurotransmission receptors (Wiśniewska & van Eldik, 2006).
  • Anti-Plasmid Effect in Bacterial Cultures

    • The drug's effectiveness as an antiplasmid agent was observed in bacterial cultures, showing the potential to modify bacterial gene expression and interactions within microbial communities (Molnár et al., 2003).
  • Neuroprotection Against Parkinson’s Disease

    • In a study, promethazine showed neuroprotective effects against neurotoxicity induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a model compound for Parkinson's disease. This suggests its potential use in neuroprotective therapies (Cleren et al., 2005).
  • Effects on Leukemia Cells

    • Promethazine demonstrated cytotoxicity against leukemia cells through activation of AMPK and inhibition of the PI3K/AKT/mTOR pathway, indicating a novel application in leukemia treatment (Medeiros et al., 2020).

properties

Product Name

Promethazine(1+)

Molecular Formula

C17H21N2S+

Molecular Weight

285.4 g/mol

IUPAC Name

dimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium

InChI

InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/p+1

InChI Key

PWWVAXIEGOYWEE-UHFFFAOYSA-O

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[NH+](C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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